2-Iodotetrafluoroethyl heptafluoroisopropyl ether
CAS No.: 16005-38-2
VCID: VC21063278
Molecular Formula: C5F11IO
Molecular Weight: 411.94 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Iodotetrafluoroethyl heptafluoroisopropyl ether is a specialized chemical compound with significant applications in various fields, including organic synthesis and materials science. Its unique structure and properties make it a subject of interest for researchers and industrial chemists alike. Synthesis and Applications2-Iodotetrafluoroethyl heptafluoroisopropyl ether can be synthesized through various methods, typically involving the reaction of tetrafluoroethyl halides with heptafluoroisopropyl alcohols or ethers. This compound is utilized in several applications:
Safety and HandlingDue to its chemical nature, safety precautions are critical when handling 2-iodotetrafluoroethyl heptafluoroisopropyl ether:
Research FindingsRecent studies have focused on the environmental impact and potential toxicity of fluorinated compounds, including ethers like 2-iodotetrafluoroethyl heptafluoroisopropyl ether. While specific toxicological data on this compound remains limited, general findings on similar fluorinated compounds indicate potential persistence in the environment and bioaccumulation concerns. |
---|---|
CAS No. | 16005-38-2 |
Product Name | 2-Iodotetrafluoroethyl heptafluoroisopropyl ether |
Molecular Formula | C5F11IO |
Molecular Weight | 411.94 g/mol |
IUPAC Name | 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane |
Standard InChI | InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17 |
Standard InChIKey | ZTRORDXSFFFPOW-UHFFFAOYSA-N |
SMILES | C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F |
Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F |
PubChem Compound | 2775186 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume